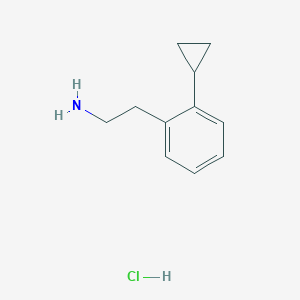

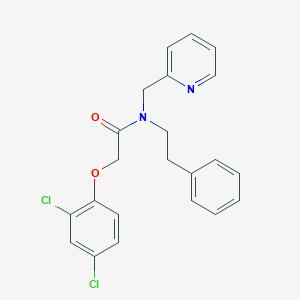

2-(2-Cyclopropylphenyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclopropylphenyl)ethanamine;hydrochloride, commonly known as cyclopropylphenyl ethanamine or CPPE, is a chemical compound that belongs to the class of phenethylamines. CPPE is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience.

Scientific Research Applications

Multifunctional Biocide Properties

2-(Decylthio)ethanamine hydrochloride, a structurally similar compound, is known for its multifunctional biocide properties. It exhibits broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition in recirculating cooling water systems (Walter & Cooke, 1997).

Radioisotope Enrichment for Research

The compound has been used in the preparation of radioisotope-enriched derivatives for research. These enriched compounds are useful in tracing and studying biochemical processes (Yilmaz & Shine, 1988).

Synthesis of Tryptamines and Amine Derivatives

It plays a role in the synthesis of branched tryptamines, a class of compounds significant in neuroscience and pharmacology. The method has been effective for synthesizing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).

Antiamoebic and Anticancer Properties

A series of chalcones possessing N-substituted ethanamine were synthesized and showed promising antiamoebic activity, with several compounds demonstrating better activity than standard drugs. This indicates its potential in developing new antiamoebic agents (Zaidi et al., 2015).

Synthesis of 2-Azulenyl Ethanamine Derivatives

The compound has been used in synthesizing 2-(4-azulenyl)ethanamine derivatives, nonbenzenoid analogs of biogenic amines. These derivatives showed considerable inhibition to cyclic AMP-phosphodiesterase, indicating potential biological activity (Kurokawa, 1983).

Enamine Synthesis in Organic Chemistry

It is involved in the synthesis of enamines, which are key intermediates in organic synthesis and medicinal chemistry. These reactions produce a variety of compounds with potential pharmacological applications (Dean et al., 1982).

Chemical and Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and chemical compounds, demonstrating its versatility in chemical synthesis processes (Zhu et al., 2015; Luo et al., 2008).

properties

IUPAC Name |

2-(2-cyclopropylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-7-9-3-1-2-4-11(9)10-5-6-10;/h1-4,10H,5-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCYUCHXLJSFFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyclopropylphenyl)ethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2356775.png)

triazin-4-one](/img/structure/B2356780.png)

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)

![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)

![1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2356788.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)